molecular formula C23H28N4O2 B6018526 3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone

3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone

Cat. No. B6018526
M. Wt: 392.5 g/mol
InChI Key: CBYDXZXTGPQHCF-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as OP-145, and it belongs to the class of piperazinone derivatives. The chemical structure of OP-145 is characterized by the presence of a piperazinone ring, a pyridine ring, and a phenyl ring. The synthesis of OP-145 involves several steps, and it has been achieved through different methods.

Mechanism of Action

The exact mechanism of action of OP-145 is not fully understood. However, it has been suggested that OP-145 acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. OP-145 has also been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
OP-145 has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. OP-145 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function. In addition, OP-145 has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

OP-145 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis has been achieved through different methods. OP-145 has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of action of anxiolytic, antidepressant, and antipsychotic drugs. However, there are also some limitations to using OP-145 in lab experiments. One of the main limitations is that the exact mechanism of action of OP-145 is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of OP-145. One area of research is to investigate the potential therapeutic applications of OP-145 in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Another area of research is to investigate the long-term effects of OP-145 on cognitive function and neuroplasticity. In addition, future studies could focus on developing new synthetic methods for the production of OP-145 and its analogs, which could lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of OP-145 has been achieved through different methods. One of the most commonly used methods involves the reaction of 1-benzylpiperidin-4-one with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone. Other methods that have been used for the synthesis of OP-145 include the reaction of 1-benzylpiperidin-4-one with 2-(bromomethyl)pyridine hydrobromide.

Scientific Research Applications

OP-145 has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. OP-145 has been shown to be effective in the treatment of anxiety disorders, depression, and schizophrenia. In addition, OP-145 has been found to have neuroprotective properties, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22(26-13-9-19(10-14-26)18-6-2-1-3-7-18)16-21-23(29)25-12-15-27(21)17-20-8-4-5-11-24-20/h1-8,11,19,21H,9-10,12-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDXZXTGPQHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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